(2-Cyclobutylethyl)(methyl)amine

Description

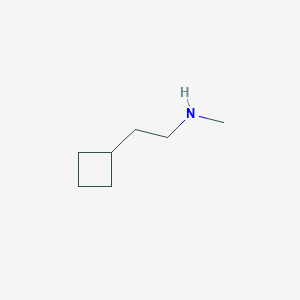

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutyl-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-8-6-5-7-3-2-4-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTZDKQWRNKPMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of (2-Cyclobutylethyl)(methyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Cyclobutylethyl)(methyl)amine, a secondary amine featuring a cyclobutyl moiety, represents a molecule of significant interest in the landscape of medicinal chemistry and drug discovery. The incorporation of the cyclobutane ring, a strained four-membered carbocycle, imparts unique conformational constraints and metabolic stability to parent molecules, making it a valuable structural motif in the design of novel therapeutic agents. Understanding the fundamental physicochemical properties of this amine is paramount for its effective utilization as a building block in synthesis, for predicting its behavior in biological systems, and for formulating it into potential drug candidates.

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. In the absence of extensive experimental data in publicly accessible literature, this guide leverages established predictive models and details robust experimental protocols for the determination of these key parameters. The subsequent sections will delve into the structural and physicochemical characteristics of the molecule, followed by detailed methodologies for its empirical investigation, providing a solid foundation for researchers in the field.

Molecular Structure and Core Identifiers

The foundational step in characterizing any chemical entity is to define its structure and fundamental identifiers.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 1365939-73-6 | [1] |

| Molecular Formula | C₇H₁₅N | [1] |

| Molecular Weight | 113.20 g/mol | [1] |

| IUPAC Name | N-methyl-2-cyclobutylethanamine | |

| SMILES | CNCCC1CCC1 | [2] |

| InChI | InChI=1S/C7H15N/c1-8-6-5-7-3-2-4-7/h7-8H,2-6H2,1H3 | [2] |

digraph "molecular_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Atom nodes N [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="1.2,-0.5!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="3.6,-0.5!"]; C5 [label="C", pos="3.6,-1.7!"]; C6 [label="C", pos="2.4,-2.2!"]; C7 [label="C", pos="2.4,1.2!"]; // Methyl group carbon

// Bond edges N -- C1 [len=1.2]; N -- C2 [len=1.2]; C2 -- C3 [len=1.2]; C3 -- C4 [len=1.2]; C4 -- C5 [len=1.2]; C5 -- C6 [len=1.2]; C6 -- C3 [len=1.2]; N -- C7 [len=1.2];

// Hydrogen atoms (implied for clarity in a skeletal structure) }

Caption: 2D Skeletal Structure of this compound.

Physicochemical Properties: A Predictive and Comparative Analysis

Table 2: Predicted and Comparative Physicochemical Properties of this compound

| Property | Predicted/Comparative Value | Rationale and Comparative Insights |

| Boiling Point | ~150-160 °C | As a secondary amine, this compound can participate in intermolecular hydrogen bonding, leading to a higher boiling point than alkanes of similar molecular weight.[3] Its boiling point is expected to be lower than that of corresponding alcohols due to the lower electronegativity of nitrogen compared to oxygen.[3] A quantitative structure-property relationship (QSPR) model could provide a more precise prediction.[4][5] |

| Melting Point | Not readily predictable | The melting point is highly dependent on the crystal lattice structure, which is difficult to predict accurately without experimental data. |

| Aqueous Solubility | Moderately Soluble | Low molecular weight amines are generally water-soluble.[6] With a total of seven carbon atoms, the solubility is expected to be moderate. The amine functionality can form hydrogen bonds with water, and its basicity allows for the formation of a more soluble protonated species in acidic solutions.[7][8] |

| pKa (of conjugate acid) | ~10.5 - 11.0 | The pKa of the conjugate acid of a secondary amine is typically in this range.[9] The electron-donating alkyl groups increase the basicity compared to ammonia. Computational methods can provide more precise pKa predictions.[1][10] |

| LogP (Octanol-Water Partition Coefficient) | ~1.8 - 2.2 | The predicted XlogP for the hydrochloride salt is 1.8.[2] The free base would have a similar or slightly higher LogP value. This indicates a moderate lipophilicity, suggesting reasonable permeability across biological membranes. |

Experimental Determination of Physicochemical Properties

To obtain definitive data, empirical determination is essential. The following section outlines detailed, self-validating protocols for key physicochemical parameters.

Protocol 1: Determination of Boiling Point via the Thiele Tube Method

This micro-scale method is ideal for determining the boiling point of small quantities of a liquid sample.

Rationale: The Thiele tube is designed to ensure uniform heating of the sample and the thermometer bulb by creating a convection current in the heating oil.[11] The boiling point is identified as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, observed when the liquid re-enters the capillary tube after a steady stream of bubbles ceases.[11]

Methodology:

-

Sample Preparation: Fill a small, clean test tube with approximately 0.5 mL of this compound.

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the amine.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

-

Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner. Observe for a continuous stream of bubbles emerging from the capillary tube.

-

Boiling Point Determination: Remove the heat source once a steady stream of bubbles is observed. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Caption: Workflow for Boiling Point Determination.

Protocol 2: Determination of Aqueous Solubility

This protocol determines the solubility of this compound in water at a given temperature.

Rationale: This method relies on creating a saturated solution and then quantifying the concentration of the dissolved amine. Gas chromatography is a suitable analytical technique for this purpose due to the volatility of the amine.

Methodology:

-

Solution Preparation: Add an excess of this compound to a known volume of deionized water in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed until the undissolved amine separates.

-

Sample Collection: Carefully withdraw a known volume of the clear aqueous supernatant.

-

Quantification: Analyze the aqueous sample by gas chromatography (GC) against a series of calibration standards of known concentrations of this compound in water.

-

Calculation: Determine the solubility from the concentration measured by GC.

Protocol 3: Potentiometric Titration for pKa Determination

This is a standard and accurate method for determining the pKa of an amine.

Rationale: The pKa is the pH at which 50% of the amine is in its protonated (conjugate acid) form and 50% is in its free base form. This point can be determined by titrating the amine with a strong acid and monitoring the pH change.

Methodology:

-

Sample Preparation: Prepare a dilute aqueous solution of this compound of known concentration.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) in small, known increments.

-

Data Collection: Record the pH of the solution after each addition of the acid titrant.

-

Data Analysis: Plot the pH versus the volume of acid added. The pKa is the pH at the half-equivalence point (the point where half of the amine has been neutralized).

Caption: Workflow for pKa Determination.

Protocol 4: Shake-Flask Method for LogP Determination

This is the classical method for determining the octanol-water partition coefficient.

Rationale: The LogP value is a measure of a compound's lipophilicity. It is determined by measuring the equilibrium concentrations of the compound in two immiscible phases, typically n-octanol and water.[12]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

-

Equilibration: Shake the funnel for a set period to allow for partitioning between the two phases, then allow the layers to separate completely.

-

Sample Collection: Carefully collect samples from both the n-octanol and the aqueous layers.

-

Quantification: Determine the concentration of the amine in each phase using a suitable analytical method, such as GC or HPLC.

-

Calculation: Calculate the LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion

This compound is a valuable building block in contemporary drug discovery, and a thorough understanding of its physicochemical properties is crucial for its effective application. This guide has provided a detailed overview of its key characteristics, utilizing predictive data in the absence of extensive experimental findings. Furthermore, it has outlined robust, step-by-step experimental protocols for the empirical determination of its boiling point, aqueous solubility, pKa, and LogP. By employing these methodologies, researchers can obtain the precise data necessary to inform synthesis, guide formulation development, and predict the pharmacokinetic and pharmacodynamic behavior of novel compounds derived from this promising amine.

References

-

Experiment 27 - Amines and Amides. Jay C. McLaughlin. [Link]

-

Experiment 13 – Properties of Amines and Amides. Moorpark College. [Link]

-

Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

-

Workup: Amines. University of Rochester Department of Chemistry. [Link]

-

(2-Cyclobutylethyl)(ethyl)amine. PubChem. [Link]

-

Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]

-

This compound hydrochloride. PubChemLite. [Link]

-

IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. ResearchGate. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

-

Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Semantic Scholar. [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

-

(PDF) Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. ResearchGate. [Link]

-

26.2 Amines – Physical Properties. eCampusOntario Pressbooks. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. cmst.eu [cmst.eu]

- 5. researchgate.net [researchgate.net]

- 6. moorparkcollege.edu [moorparkcollege.edu]

- 7. chemhaven.org [chemhaven.org]

- 8. Workup [chem.rochester.edu]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. peerj.com [peerj.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. LogD/LogP - Enamine [enamine.net]

structural analysis of N-methyl-2-cyclobutylethylamine

An In-Depth Technical Guide to the Structural Analysis of N-methyl-2-cyclobutylethylamine

Abstract: This technical guide provides a comprehensive, multi-technique framework for the complete structural elucidation of N-methyl-2-cyclobutylethylamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal logic behind experimental choices in mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. By integrating predicted data with established principles, we present a self-validating workflow that ensures the unambiguous confirmation of the molecular structure, demonstrating a synergy between predictive analysis and empirical verification.

Introduction: Defining the Analytical Challenge

N-methyl-2-cyclobutylethylamine is a secondary amine featuring a unique combination of a strained cyclobutane ring, a flexible ethyl linker, and an N-methyl group. Such motifs are of significant interest in medicinal chemistry, where the cyclobutane ring can serve as a rigid scaffold or a bioisostere for other groups, influencing receptor binding and metabolic stability. The precise characterization of this molecule is paramount for any further development, demanding a rigorous and systematic analytical approach.

This guide outlines a first-principles strategy for the structural elucidation of N-methyl-2-cyclobutylethylamine. We will proceed as if the compound were a newly synthesized entity, demonstrating how a logical sequence of spectroscopic experiments can build a complete and validated structural picture from the ground up.

Foundational Analysis: Molecular Formula and Connectivity by Mass Spectrometry (MS)

The initial and most critical step in analyzing an unknown compound is to determine its molecular weight and deduce its elemental formula. Electron Ionization Mass Spectrometry (EI-MS) is the ideal tool for this purpose.

Expertise & Causality: We begin with MS because it provides the molecular mass, the most fundamental piece of data. The fragmentation pattern also offers the first clues about the molecule's substructures. The "Nitrogen Rule" is a key principle here: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, providing an immediate check for the presence of the amine group[1][2].

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of N-methyl-2-cyclobutylethylamine in a volatile solvent such as methanol or dichloromethane.

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC-MS.

-

Ionization: Bombard the sample with a high-energy electron beam (standardized at 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z).

-

Detection: Record the abundance of each ion to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation Analysis

The structure of N-methyl-2-cyclobutylethylamine (C₇H₁₅N) has a calculated monoisotopic mass of 113.1204 amu.

Data Presentation: Predicted Mass Spectrometry Data

| m/z Value (Predicted) | Proposed Fragment | Fragmentation Mechanism | Significance |

| 113 | [C₇H₁₅N]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight. |

| 98 | [C₆H₁₂N]⁺ | α-cleavage (loss of •CH₃) | Indicates a labile methyl group. |

| 70 | [C₄H₈N]⁺ | α-cleavage (loss of •C₃H₅) | Suggests fragmentation at the bond between the ethyl chain and the cyclobutane ring. |

| 58 | [C₃H₈N]⁺ | α-cleavage (loss of •C₄H₇) | Base Peak. Highly stable iminium ion, characteristic of an N-methyl ethylamine moiety[1][3]. |

| 44 | [C₂H₆N]⁺ | Cleavage of the ethyl group | Confirms the N-methyl fragment. |

Visualization: Fragmentation Pathway

Below is a diagram illustrating the primary fragmentation pathways expected for N-methyl-2-cyclobutylethylamine under EI conditions.

Caption: Predicted EI-MS fragmentation of N-methyl-2-cyclobutylethylamine.

Functional Group Identification: Infrared (IR) Spectroscopy

With the molecular formula established, the next logical step is to confirm the presence of key functional groups using Fourier-Transform Infrared (FTIR) spectroscopy.

Expertise & Causality: IR spectroscopy is a rapid and non-destructive method to verify the presence of the N-H bond characteristic of a secondary amine and to confirm the aliphatic C-H bonds of the structure. For a secondary amine, a single, sharp N-H stretching band is expected, which clearly distinguishes it from a primary amine (two bands) or a tertiary amine (no band)[2][4][5].

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a single drop of neat liquid N-methyl-2-cyclobutylethylamine directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric interference (H₂O, CO₂).

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking.

Predicted IR Absorption Bands

Data Presentation: Predicted FTIR Data

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode | Significance |

| 3350 - 3310 | N-H Stretch | Confirms secondary amine; typically a single, sharp peak[6]. |

| 2950 - 2850 | C-H Stretch (sp³) | Indicates aliphatic nature of the cyclobutane and ethyl groups. |

| 1250 - 1020 | C-N Stretch | Supports the presence of an aliphatic amine[6]. |

| 750 - 700 | N-H Wag (Out-of-plane bend) | Further confirmation of a secondary amine[4]. |

Visualization: Analytical Workflow for Structural Confirmation

This diagram illustrates the integrated approach, where each technique builds upon the last to provide a complete structural picture.

Sources

A Technical Guide to the Spectroscopic Characterization of (2-Cyclobutylethyl)(methyl)amine

This technical guide provides a comprehensive overview of the expected spectroscopic data for (2-Cyclobutylethyl)(methyl)amine, a secondary amine featuring a cyclobutane moiety. For professionals in drug discovery and chemical research, the precise structural elucidation of novel small molecules is a foundational requirement. This document serves as an in-depth resource, offering predictive analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, grounded in established spectroscopic principles. Given the absence of published experimental spectra for this specific molecule, this guide leverages data from analogous structures and theoretical knowledge to provide a robust framework for its identification and characterization.

Molecular Structure and Properties

This compound possesses a molecular formula of C₇H₁₅N and a molecular weight of approximately 113.20 g/mol . The structure consists of a cyclobutyl group linked via an ethyl chain to a methylamino functional group. This combination of a strained cycloalkane and a secondary amine makes its spectroscopic signature distinct.

Caption: Structure of this compound with key atoms labeled.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Predicted ¹H NMR Spectral Data

Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their connectivity. The electron-withdrawing nature of the nitrogen atom significantly deshields adjacent protons, causing them to appear at a higher chemical shift (downfield).[1]

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| N-H | 0.8 - 1.5 | Broad Singlet | 1H | Signal is typically broad due to quadrupole broadening and potential exchange with solvent impurities.[2] |

| N-CH₃ | 2.2 - 2.4 | Singlet | 3H | A sharp singlet characteristic of N-methyl groups, deshielded by the adjacent nitrogen.[1] |

| N-CH₂- | 2.4 - 2.6 | Triplet | 2H | Methylene protons adjacent to nitrogen, deshielded and coupled to the adjacent CH₂ group. |

| Cyclobutyl-CH₂-CH₂ | 1.4 - 1.6 | Multiplet | 2H | Methylene protons of the ethyl linker, less deshielded than the N-CH₂ group. |

| Cyclobutyl-CH | 2.0 - 2.2 | Multiplet | 1H | Methine proton on the cyclobutane ring, deshielded by its substitution pattern. |

| Cyclobutyl-CH₂ | 1.7 - 2.0 | Multiplet | 4H | Protons on the cyclobutane ring adjacent to the methine carbon. |

| Cyclobutyl-CH₂ | 1.5 - 1.7 | Multiplet | 2H | Protons on the cyclobutane ring beta to the methine carbon. |

Predicted ¹³C NMR Spectral Data

Carbon-13 NMR provides information on the number of unique carbon environments in the molecule. In proton-decoupled mode, each unique carbon atom appears as a single line. Carbons bonded to the electronegative nitrogen atom are deshielded and appear further downfield.[1]

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| N-CH₂ | 50 - 55 | Carbon directly attached to the nitrogen atom, experiencing significant deshielding. |

| N-CH₃ | 35 - 40 | N-methyl carbon, also deshielded but typically found more upfield than the N-CH₂ carbon.[2] |

| Cyclobutyl-CH | 38 - 43 | The methine carbon of the cyclobutane ring. |

| Cyclobutyl-CH₂-CH₂ | 33 - 38 | The second carbon of the ethyl linker. |

| Cyclobutyl-CH₂ | 28 - 32 | Alpha carbons of the cyclobutane ring. |

| Cyclobutyl-CH₂ | 18 - 22 | Beta carbon of the cyclobutane ring.[2] |

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of a molecule upon ionization.

Analysis by Electron Ionization (EI-MS)

For an amine like this compound, EI-MS is a standard technique. The "Nitrogen Rule" is a key principle in the interpretation of its mass spectrum, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1] The molecular weight of C₇H₁₅N is 113, consistent with this rule.

The most characteristic fragmentation pathway for aliphatic amines is α-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1] This cleavage results in a resonance-stabilized iminium cation, which is often the most abundant fragment (the base peak).

Caption: Predicted α-cleavage in the mass spectrum of the title compound.

Predicted Major Fragments:

| m/z | Proposed Ion Structure | Fragmentation Mechanism |

| 113 | [C₇H₁₅N]⁺˙ | Molecular Ion (M⁺) |

| 98 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 44 | [CH₂NHCH₃]⁺ | α-cleavage, leading to the stable iminium cation.[2] |

| 57 | [C₄H₉]⁺ | Loss of the ethylamine side chain. |

Part 3: Experimental Protocols

The acquisition of high-quality, reproducible spectroscopic data is contingent upon meticulous and standardized experimental procedures.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) inside a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard, setting the 0.0 ppm reference point.[2]

-

Data Acquisition:

-

Record ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher at ambient temperature.[2]

-

For ¹H NMR, acquire a sufficient number of scans to achieve a high signal-to-noise ratio, typically using a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, utilize a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment. A greater number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the analyte into the mass spectrometer. For volatile compounds like this, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal as it provides separation from impurities prior to analysis.[2]

-

Ionization: Employ Electron Ionization (EI) with a standard electron energy of 70 eV. This energy level is sufficient to cause reproducible ionization and fragmentation, creating a characteristic mass spectrum.[2]

-

Data Acquisition: The ionized fragments are accelerated into a mass analyzer (e.g., a quadrupole) which separates them based on their mass-to-charge ratio (m/z). The detector records the relative abundance of each fragment, generating the mass spectrum.

Part 4: Integrated Spectroscopic Workflow

Caption: Logical workflow for the complete spectroscopic analysis.

This integrated approach ensures that the molecular formula from MS is consistent with the proton and carbon counts from NMR, and that the substructures suggested by MS fragmentation are validated by the chemical shifts and coupling patterns in the NMR spectra. This self-validating system provides the highest level of confidence in the final structural assignment.

References

-

Interpreting C-13 NMR Spectra, Chemistry LibreTexts, [Link]

-

Spectroscopy of Amines, Chemistry LibreTexts, [Link]

-

mass spectrum of N-methylethanamine (ethylmethylamine), Doc Brown's Chemistry, [Link]

Sources

(2-Cyclobutylethyl)(methyl)amine: A Technical Guide for Researchers and Drug Development Professionals

Introduction

(2-Cyclobutylethyl)(methyl)amine is a secondary amine featuring a cyclobutane moiety, a structural motif of increasing significance in medicinal chemistry. The unique conformational constraints imposed by the cyclobutane ring can imbue drug candidates with improved potency, selectivity, and pharmacokinetic profiles.[1] This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 1365939-73-6 | [2][3] |

| Molecular Formula | C₇H₁₅N | [2][3] |

| Molecular Weight | 113.2 g/mol | [2][3] |

| Synonyms | 2-cyclobutyl-N-methylethanamine, N-Methyl cyclobutaneethanamine | [3] |

| Purity | Typically ≥97% | [3] |

Commercial Availability

This compound is commercially available from various chemical suppliers catering to the research and development sector. The compound is typically offered in quantities ranging from milligrams to several grams.

Table of Commercial Suppliers:

| Supplier | Available Quantities | Purity |

| LabSolu | 100mg, 250mg, 500mg, 1g, 5g | 97%[3] |

| Cenmed Enterprises | 100mg and other sizes upon request | 97%[2] |

It is advisable to contact suppliers directly for up-to-date pricing and availability.

Synthesis of this compound

Proposed Synthetic Pathway: Reductive Amination

The overall reaction scheme is as follows:

Caption: Proposed synthesis of this compound via reductive amination.

Detailed Experimental Protocol (Proposed)

This protocol is a general guideline based on established procedures for reductive amination and should be optimized for specific laboratory conditions.

Materials:

-

2-Cyclobutylacetaldehyde

-

Methylamine (e.g., 40% solution in water or as hydrochloride salt)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (or another suitable solvent like 1,2-dichloroethane)

-

Acetic acid (catalyst)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve 2-cyclobutylacetaldehyde (1.0 eq) in methanol.

-

Add methylamine (1.2-1.5 eq). If using methylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

-

Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium cyanoborohydride (1.2-1.5 eq) portion-wise, maintaining the temperature below 20°C. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add water to the residue and extract with diethyl ether or ethyl acetate (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by distillation or column chromatography on silica gel.

-

Potential Applications in Drug Discovery

The structural components of this compound, namely the cyclobutane ring and the N-methyl group, are prevalent in various biologically active molecules. The cyclobutane moiety can act as a conformationally restricted isostere for other groups, potentially improving binding affinity and metabolic stability.[1]

Histamine H3 Receptor Antagonism

A significant area of interest for cyclobutane-containing amines is in the development of histamine H3 receptor antagonists. The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3 receptor have therapeutic potential for treating a range of neurological and psychiatric disorders. Patents describe various cyclobutyl amine derivatives as potent histamine-3 receptor ligands.

Central Nervous System (CNS) Applications

The lipophilicity imparted by the cyclobutane and ethyl groups may facilitate blood-brain barrier penetration, making this scaffold attractive for CNS-targeted drug discovery.

Conclusion

This compound is a commercially available building block with significant potential in medicinal chemistry and drug discovery. Its synthesis can be readily achieved through established methods like reductive amination. The presence of the cyclobutane ring suggests its utility in the design of novel therapeutics, particularly in the area of CNS disorders and as a modulator of targets such as the histamine H3 receptor. Further research into the specific biological activities of this compound is warranted to fully explore its therapeutic potential.

References

- BenchChem. (2025). The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines. BenchChem.

- Ohno, H., et al. (2012). Cyclopropane-based stereochemical diversity-oriented conformational restriction strategy: histamine H3 and/or H4 receptor ligands with the 2,3-methanobutane backbone. Journal of Medicinal Chemistry, 55(4), 1841-1855.

-

Cenmed Enterprises. (n.d.). This compound (C007B-322305). Retrieved from [Link]

- Barla, R., et al. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 23(8), 1948.

- Azetidines and cyclobutanes as histamine H3 receptor antagonists. (2010).

- Maiti, S., et al. (2020). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. Phytochemistry Reviews, 19(6), 1435-1469.

- Gao, M., Dekker, M. E., Leurs, R., & Vischer, H. F. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv.

- Gozalbes, R., et al. (2011). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Medicinal Chemistry, 18(28), 4286-4309.

- Wang, Y., et al. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(15), 2006-2032.

- Schlicker, E., et al. (1994). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology, 350(5), 489-497.

-

Wikipedia. (2024). Reductive amination. Retrieved from [Link]

- Bonaventure, P., et al. (2007). A new family of H3 receptor antagonists based on the natural product Conessine. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4301.

-

PubChem. (n.d.). 2-cyclobutyl-1-cyclohexyl-N-methylethanamine. Retrieved from [Link]

- Organic Chemistry with Lluís Llorens Palomo. (2023, March 16).

-

PubChem. (n.d.). (2-Cyclobutylethyl)(ethyl)amine. Retrieved from [Link]

- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

- Zhang, Z., et al. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv.

- van der Marel, G., & Codee, J. (Eds.). (2014). Carbohydrate Chemistry: Volume 40. Royal Society of Chemistry.

- Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.

-

The Good Scents Company. (n.d.). 2-methyl butyl amine. Retrieved from [Link]

- Li, Y., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 8(37), 33938-33945.

-

PubChem. (n.d.). N-ethyl-2-(1-ethylcyclobutyl)-N-methylethanamine. Retrieved from [Link]

- Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines. (1997).

- Zhou, X., et al. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. Synthesis, 53(18), 3145-3162.

- Beller, M., et al. (2017). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Green Chemistry, 19(1), 152-159.

- de la Torre, A., et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal, 30(26), e202304205.

- Sun, J., et al. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv.

- Takeda, T., et al. (2019). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry, 21(1), 107-114.

Sources

An In-depth Technical Guide to the Safe Synthesis and Handling of N-Alkylated Cyclobutylethylamines

Introduction: Navigating the Research Frontier of Novel Psychoactive Compounds

N-alkylated cyclobutylethylamines represent a class of compounds of significant interest to the scientific community, particularly in the fields of medicinal chemistry and pharmacology. As structural analogs to phenethylamines and other psychoactive substances, they are valuable tools for probing receptor interactions, understanding structure-activity relationships (SAR), and developing potential therapeutic agents. However, their novelty and pharmacological potential necessitate a rigorous and proactive approach to safety. Often categorized as New Psychoactive Substances (NPS) or research chemicals, comprehensive toxicological data is frequently scarce.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of safety procedures to provide a deep, scientifically-grounded framework for risk assessment, safe handling, and responsible management of N-alkylated cyclobutylethylamines in a laboratory setting. The core philosophy of this document is that robust safety protocols are not an impediment to research but are, in fact, integral to the integrity and success of scientific discovery. We will explore the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative sources.

Section 1: Proactive Risk Assessment for Novel Compounds

The foundational step in working with any new chemical entity is a thorough risk assessment. For N-alkylated cyclobutylethylamines, this process is critical due to the limited availability of specific toxicity data. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) provides a robust framework for assessing the risks of NPS, which can be adapted for a laboratory setting.[1][4][5] The assessment should be a holistic evaluation of the chemical's properties, the procedures being performed, and the potential for exposure.

Hazard Identification

Given the structural relationship to known psychoactive compounds, researchers must assume that N-alkylated cyclobutylethylamines could possess significant biological activity. The primary hazards can be categorized as follows:

| Hazard Category | Potential Risks and Considerations |

| Toxicological | Acute & Chronic Toxicity: Unknown. Assume high potency. Potential effects on the central nervous system (CNS), cardiovascular system, and respiratory system.[6] Psychoactivity: Potential for stimulant, hallucinogenic, or other psychoactive effects. Inadvertent exposure could lead to altered perception, dizziness, or impaired judgment.[3] Reproductive Toxicity: Potential to damage fertility or the unborn child.[6] |

| Physical/Chemical | Flammability: While the compounds themselves may not be highly flammable, the solvents used in their synthesis and purification often are (e.g., diethyl ether, hexane).[7] Reactivity: Amine compounds can react exothermically with acids and oxidizing agents. Synthetic intermediates, such as organolithium reagents, can be pyrophoric (ignite spontaneously in air) and react violently with water.[8][9][10] |

| Exposure Routes | Inhalation: Vapors or fine powders can be inhaled, leading to rapid systemic absorption. Dermal Absorption: Skin contact may lead to absorption, especially with prolonged contact or if the skin is compromised. Ingestion: Accidental ingestion via contaminated hands or surfaces. Ocular: Splashes can cause severe eye irritation or damage.[8] |

The Risk Assessment Workflow

A systematic approach ensures all potential hazards are identified and mitigated. The process involves identifying hazards, evaluating risks, and implementing control measures. This workflow should be documented for every new compound or significant change in experimental protocol.

Caption: A workflow for systematic risk assessment of novel chemical compounds.

Section 2: Laboratory Controls and Personal Protective Equipment (PPE)

Based on the risk assessment, a multi-layered approach to safety, combining engineering controls, administrative policies, and personal protective equipment (PPE), is mandatory.[11] This "hierarchy of controls" prioritizes removing the hazard or placing a barrier between the researcher and the hazard.

Engineering and Administrative Controls

Engineering controls are the first line of defense and are designed to minimize exposure at the source.[12]

-

Chemical Fume Hood: All work with N-alkylated cyclobutylethylamines, especially handling of powders, volatile solvents, or reaction setups, must be conducted inside a certified chemical fume hood.[13][14] This is non-negotiable. The hood provides primary containment and protects the user from inhaling hazardous vapors.

-

Ventilated Enclosures: For weighing solid compounds, a ventilated balance enclosure or powder containment hood is essential to prevent the inhalation of fine powders.

-

Glove Boxes: For highly potent compounds or oxygen/moisture-sensitive reactions (e.g., those using organolithiums), an inert atmosphere glove box is required.[10]

-

Administrative Controls: These are workplace policies that reduce risk.

-

Standard Operating Procedures (SOPs): Detailed, written SOPs must be developed for every experiment and approved by the principal investigator or lab manager.

-

Designated Areas: Establish clearly marked "designated areas" for working with particularly hazardous substances.[7]

-

Working Alone Policy: Never handle highly potent or hazardous chemicals when alone in the laboratory.[13]

-

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential but should never be relied upon as the primary means of protection.[15] It must be selected based on the specific hazards of the task.

| Task Category | Minimum PPE Requirements | Rationale |

| General Lab Entry | ANSI Z87.1-compliant safety glasses with side shields, closed-toe shoes, long pants.[16][17] | Protects against ambient hazards and ensures a baseline of safety. |

| Weighing & Solutions | Above, plus a flame-resistant lab coat and disposable nitrile gloves.[11][17] | Lab coat protects skin and clothing. Nitrile gloves provide protection from incidental chemical contact. |

| Synthesis & Workup | Above, plus chemical splash goggles (worn over safety glasses). Consider double-gloving.[17] | Goggles provide superior protection against splashes. Double-gloving protects against tears in the outer glove during extended manipulations. |

| High-Risk Operations | Above, plus a face shield (worn with goggles) and heavy-duty or laminate gloves (e.g., Silver Shield).[17] | For large volumes (>1L), pressurized systems, or highly corrosive reagents. Provides maximum protection to the face and hands. |

Section 3: Experimental Methodologies: A Framework for Safe Synthesis

This section provides a representative, safety-integrated protocol for the synthesis of an N-alkylated cyclobutylethylamine via reductive amination, a common and relatively controlled method.[18]

Representative Synthesis: N-alkylation of Cyclobutylethylamine

Reductive amination is often preferred over direct alkylation with alkyl halides because it minimizes the risk of over-alkylation, leading to quaternary ammonium salts, and uses milder reagents.[18] The process involves the reaction of a primary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the desired secondary amine.

Caption: A typical workflow for N-alkylation via reductive amination.

Step-by-Step Protocol:

-

Preparation (All steps in a fume hood): Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclobutylethylamine (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM).[18] The use of an anhydrous solvent is critical as water can decompose the reducing agent.

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) to the solution in portions.[18] This reagent is chosen for its mildness and selectivity for the iminium ion over the starting carbonyl compound. Portion-wise addition helps control any potential exotherm.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Workup and Quenching: Once the reaction is complete, carefully quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product should be purified, typically by flash column chromatography on silica gel, to yield the pure N-alkylated cyclobutylethylamine.

-

Characterization: Confirm the identity and purity of the final compound using analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry.

Section 4: Spill Management and Emergency Response

Accidents can happen despite the best precautions. A clear, well-rehearsed spill response plan is crucial.[19] The "Three C's" of spill response are Control, Contain, and Clean up.[20]

Differentiating Spill Severity

-

Incidental (Minor) Spill: A small quantity of a known chemical that can be safely cleaned up by trained lab personnel without posing a significant hazard.[21]

-

Emergency (Major) Spill: A spill that is highly toxic, poses a fire or explosion hazard, is larger than one liter, or is of an unknown substance.[20][22] In this case, the procedure is to evacuate, alert, and call for emergency services. [21]

Protocol for an Incidental Amine Spill

-

Alert: Immediately alert personnel in the area.[21]

-

Protect: Don appropriate PPE, including chemical splash goggles, a lab coat, and chemically resistant gloves (nitrile is often insufficient; use neoprene or other heavy-duty gloves).[22]

-

Contain: Confine the spill to the smallest possible area. Use absorbent materials like clay, sand, or commercial spill pillows to create a dike around the spill.[20][23] Do not use combustible materials like paper towels on oxidizing agents.

-

Neutralize (If applicable and safe): For basic amine spills, a weak acid like citric acid can be used for neutralization. Use pH paper to confirm neutralization is complete.[23]

-

Absorb: Apply absorbent material, working from the outside in, until all liquid is absorbed.[21]

-

Collect & Dispose: Scoop the contaminated material into a labeled, leak-proof container for hazardous waste.[22]

-

Decontaminate: Clean the spill area with soap and water. Collect the rinse water as hazardous waste if the spilled chemical was highly toxic.[21]

-

Report & Restock: Report the incident to your supervisor and restock the spill kit.

Section 5: Waste Management and Disposal

Proper disposal is the final step in the chemical lifecycle. N-alkylated cyclobutylethylamines and their synthetic byproducts must be treated as hazardous chemical waste.

-

Segregation: Never mix incompatible waste streams. Halogenated and non-halogenated solvent waste should be kept separate. Solid waste (contaminated gloves, silica gel) should be collected in a designated, labeled container.

-

Labeling: All waste containers must be clearly labeled with the full chemical names of the contents.

-

Controlled Substances: Depending on their pharmacological profile and local regulations, these compounds may be classified as controlled substances or their analogs. Disposal of such materials must follow strict institutional and governmental (e.g., Drug Enforcement Administration - DEA) protocols.[24][25]

-

Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[26] They are the authoritative source for ensuring compliance with all regulations.

Conclusion: Fostering a Culture of Safety

The responsible handling of N-alkylated cyclobutylethylamines is a prerequisite for conducting high-quality, ethical, and impactful research. The principles outlined in this guide—proactive risk assessment, a hierarchy of controls, meticulous experimental practice, and emergency preparedness—are designed to create a self-validating system of safety. By understanding the rationale behind each safety measure, researchers can move beyond mere compliance and foster a true culture of safety, protecting themselves, their colleagues, and the integrity of their scientific work.

References

-

Risk assessment of new psychoactive substances (NPS). (n.d.). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Retrieved from [Link]

-

Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety. Retrieved from [Link]

-

Required Personal Protective Equipment Use in Campus Research Laboratories. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

-

Risk assessment of new psychoactive substances — operating guidelines. (2010). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Retrieved from [Link]

-

Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

-

Gine E, et al. (2021). In silico Risk Assessment Studies of New Psychoactive Substances Derived from Amphetamines and Cathinones. ResearchGate. Retrieved from [Link]

-

Risk assessment of new psychoactive substances (NPS). (2022). The HRB National Drugs Library. Retrieved from [Link]

-

Novel psychoactive substances (NPS): Understanding the risks. (n.d.). Catch22. Retrieved from [Link]

-

Guidelines for Safe Laboratory Practices. (n.d.). NextGen Protocols. Retrieved from [Link]

-

Chemical Spill Procedures - Step By Step Guide. (n.d.). Chem Klean. Retrieved from [Link]

-

Chemical spill cleanup procedures. (2021). J&K Scientific LLC. Retrieved from [Link]

-

Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]

-

How to Clean Up a Chemical Spill: Quick and Easy Methods. (2024). ServiceMaster. Retrieved from [Link]

-

Controlled Substances Waste. (n.d.). The University of Iowa Environmental Health and Safety. Retrieved from [Link]

-

Critical Considerations for the Safe and Compliant Manufacture of Highly Potent Drugs. (n.d.). Altasciences. Retrieved from [Link]

-

Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime (UNODC). Retrieved from [Link]

-

Controlled Substances Waste Management. (n.d.). University of California, Santa Barbara Environmental Health & Safety. Retrieved from [Link]

-

Guidance for Disposal of Drugs Used in Clinical Research. (2011). Washington University in St. Louis. Retrieved from [Link]

-

Safe Laboratory Practices in Chemistry. (2015). Harvey Mudd College Department of Chemistry. Retrieved from [Link]

-

Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime (UNODC). Retrieved from [Link]

-

The challenge of handling highly potent API and ADCs in analytical chemistry. (n.d.). Eurofins. Retrieved from [Link]

-

Safe handling of organolithium compounds in the laboratory. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

-

8 Rules for the Safe Handling of t-Butyllithium. (2024). Lab Manager Magazine. Retrieved from [Link]

Sources

- 1. Risk assessment of new psychoactive substances (NPS) | www.euda.europa.eu [euda.europa.eu]

- 2. researchgate.net [researchgate.net]

- 3. Novel psychoactive substances (NPS): Understanding the risks | Catch22 [catch-22.org.uk]

- 4. Risk assessment of new psychoactive substances — operating guidelines. - Drugs and Alcohol [drugsandalcohol.ie]

- 5. Risk assessment of new psychoactive substances (NPS). - Drugs and Alcohol [drugsandalcohol.ie]

- 6. fishersci.ie [fishersci.ie]

- 7. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]

- 8. fishersci.com [fishersci.com]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. canada.altasciences.com [canada.altasciences.com]

- 13. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 14. hmc.edu [hmc.edu]

- 15. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]

- 16. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 17. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. How to Clean Up a Chemical Spill: Quick and Easy Methods [northindustrial.net]

- 20. chemkleancorp.com [chemkleancorp.com]

- 21. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 22. jk-sci.com [jk-sci.com]

- 23. acs.org [acs.org]

- 24. Controlled Substances Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 25. ehs.ucsf.edu [ehs.ucsf.edu]

- 26. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]

A Senior Application Scientist's Guide to the Preliminary Biological Screening of Novel Secondary Amines

Introduction: The Strategic Value and Challenges of Secondary Amines in Drug Discovery

Secondary amines are a cornerstone of medicinal chemistry, forming a critical structural motif in a vast number of approved therapeutic agents.[1][2] Their unique physicochemical properties—specifically their basicity and ability to act as hydrogen bond donors and acceptors—allow them to engage in potent interactions with biological targets.[2][3] However, these same properties can present significant challenges, including the potential for poor membrane permeability due to ionization at physiological pH and susceptibility to rapid metabolism.[4]

Therefore, the preliminary biological screening of novel secondary amines is not merely a process of identifying activity but a crucial, multi-faceted investigation. It is a strategic imperative to rapidly identify compounds with promising therapeutic potential while simultaneously "de-risking" them by flagging liabilities such as cytotoxicity or poor metabolic stability early in the discovery pipeline.[5][6][7] This guide provides a holistic, field-proven framework for structuring this preliminary screening cascade, ensuring that experimental choices are driven by scientific rationale and that the resulting data provides a robust foundation for advancing the most promising candidates.

Part 1: The First Gate—Assessing Foundational Viability and Cytotoxicity

Before investigating any specific therapeutic activity, it is paramount to establish the general cytotoxicity profile of a novel secondary amine. This initial step acts as a critical filter; a compound that is broadly toxic to all cells is rarely a viable therapeutic candidate. Furthermore, this data is essential for designing subsequent experiments, as it defines the non-toxic concentration range for use in functional assays.[7][8][9] The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose, measuring cellular metabolic activity as a proxy for cell viability.[8][9]

Core Causality: Why the MTT Assay is a Self-Validating System

The MTT assay relies on the activity of mitochondrial dehydrogenase enzymes in living, metabolically active cells. These enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in signal indicates a reduction in metabolic activity, which can be due to either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). This direct link between a fundamental cellular process and a measurable output makes the protocol inherently self-validating.

Experimental Workflow: Cytotoxicity Screening Cascade

The following diagram illustrates the logical flow from cell preparation to data analysis in a typical cytotoxicity screening experiment.

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is designed for screening novel secondary amines against a panel of adherent human cancer cell lines (e.g., MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293) to determine the half-maximal inhibitory concentration (IC₅₀) and the Selectivity Index (SI).[8][9]

-

Cell Seeding:

-

Culture selected cell lines in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.

-

Trypsinize, harvest, and count the cells.

-

Seed 5,000-10,000 cells per well in 100 µL of media into a 96-well flat-bottom plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of each novel secondary amine in sterile DMSO.

-

Perform serial dilutions in culture media to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Include "vehicle control" wells (media + DMSO only) and "blank" wells (media only).

-

Remove the old media from the cells and add 100 µL of the media containing the test compounds or vehicle control.

-

Incubate for 48 hours at 37°C, 5% CO₂.

-

-

MTT Reagent and Solubilization:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully aspirate the media from each well without disturbing the crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the formula: (% Viability) = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100.

-

Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Calculate the Selectivity Index: SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). A higher SI value indicates greater selectivity for cancer cells.

-

Data Presentation: Cytotoxicity Profile

Summarize the IC₅₀ and SI values in a clear, structured table to facilitate comparison between compounds.

| Compound ID | Cancer Cell Line (IC₅₀, µM) | Normal Cell Line (IC₅₀, µM) | Selectivity Index (SI) |

| MCF-7 (Breast) | HEK293 (Kidney) | ||

| SA-001 | 12.5 | > 100 | > 8.0 |

| SA-002 | 8.4 | 25.2 | 3.0 |

| SA-003 | 45.1 | 88.3 | 1.9 |

| Doxorubicin | 0.8 | 5.4 | 6.75 |

Part 2: Phenotypic Screening for Desired Biological Activity

Once a non-toxic concentration range is established, the next logical step is to screen for the desired biological effect. Phenotypic screening, which measures the effect of a compound in a whole-organism or cellular model without a preconceived target, is a powerful approach for initial discovery.[10] For novel secondary amines, antimicrobial and anti-inflammatory activities are common starting points due to the prevalence of this moiety in drugs targeting these areas.[11]

Antimicrobial Activity Screening

The broth microdilution method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a potential antimicrobial agent.[12] It offers quantitative and reproducible results, making it superior to diffusion assays for preliminary screening.[12]

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for testing against bacterial strains like E. coli and S. aureus.

-

Inoculum Preparation:

-

From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]

-

Dilute this standardized suspension 1:150 in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Compound Plating:

-

In a sterile 96-well U-bottom plate, add 50 µL of MHB to wells 2 through 12.

-

Add 100 µL of the test compound (at 4x the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

The final volume in each well is 100 µL.

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).

-

Data Presentation: Antimicrobial Activity Profile

| Compound ID | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) |

| SA-001 | > 128 | 16 |

| SA-002 | 32 | 8 |

| SA-003 | > 128 | > 128 |

| Ciprofloxacin | 0.5 | 1 |

Part 3: Early-Stage Safety and ADME Profiling

A significant cause of drug attrition in later development stages is unforeseen toxicity or poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[5][7][14] Integrating key safety and ADME assays early in the screening process is a critical, cost-saving strategy.[6][15] For secondary amines, assessing potential hepatotoxicity and metabolic stability are high-priority starting points.

Hepatotoxicity Screening

Drug-induced liver injury (DILI) is a major reason for the withdrawal of approved drugs.[16][17] In vitro assays using human liver cell models, such as primary hepatocytes or the HepG2 cell line, provide a predictive tool for early-stage hepatotoxicity assessment.[16][17][18]

Core Causality: Why Multiparameter High-Content Imaging is Authoritative

While simple viability assays can indicate liver cell death, they don't reveal the mechanism. High-Content Screening (HCS) provides a more authoritative assessment by simultaneously measuring multiple indicators of cell health.[16] For example, an HCS assay can quantify cell loss, changes in nuclear morphology (a sign of apoptosis), and mitochondrial membrane potential (an indicator of mitochondrial dysfunction) in the same well. This multi-parameter approach provides a richer, more mechanistic understanding of a compound's potential hepatotoxicity.

Detailed Protocol: High-Content Hepatotoxicity Assay

This protocol outlines a multiplexed assay using fluorescent dyes to assess cell viability, nuclear condensation, and mitochondrial membrane potential in HepG2 cells.

-

Cell Culture and Plating:

-

Seed HepG2 cells into a 96-well, black-walled, clear-bottom imaging plate at a density of 10,000 cells/well.

-

Incubate for 24 hours to allow attachment.

-

-

Compound Treatment:

-

Treat cells with a range of concentrations of the novel secondary amines (typically based on the IC₅₀ values from the initial cytotoxicity screen) for 24-48 hours. Include a known hepatotoxin like Tamoxifen as a positive control.

-

-

Staining Procedure:

-

Prepare a staining solution in culture media containing:

-

Hoechst 33342: A cell-permeant dye that stains the nuclei of all cells (live and dead).

-

MitoTracker Orange: A dye that accumulates in active mitochondria, indicating mitochondrial membrane potential.

-

Calcein AM: A cell-permeant dye that becomes fluorescent (green) only in live cells with intact membranes.

-

-

Remove the compound-containing media and add the staining solution to each well.

-

Incubate for 30 minutes at 37°C.

-

-

Image Acquisition and Analysis:

-

Acquire images using a high-content imaging system, capturing fluorescence in the DAPI (Hoechst), TRITC (MitoTracker), and FITC (Calcein AM) channels.[16]

-

Use automated image analysis software to:

-

Count the total number of nuclei (Hoechst).

-

Count the number of live cells (Calcein AM positive).

-

Measure the intensity of MitoTracker Orange within the cell area to quantify mitochondrial health.

-

Measure nuclear size and intensity to identify condensed nuclei, a marker of apoptosis.[16]

-

-

Part 4: Data Integration and Decision-Making Framework

The power of a preliminary screening cascade lies not in the individual data points, but in their integrated analysis. A successful framework allows researchers to triage compounds efficiently, prioritizing those with the best balance of potency, selectivity, and safety.

Integrated Screening and Decision-Making Workflow

Caption: A tiered decision-making workflow for screening secondary amines.

This tiered approach ensures that resources are focused on compounds that pass successive, increasingly stringent criteria. A compound must first demonstrate an acceptable therapeutic window (low general cytotoxicity) before its specific activity is even tested. Only those with promising activity and an acceptable early safety profile are advanced for more complex and costly hit-to-lead optimization studies.

Conclusion

The preliminary biological screening of novel secondary amines is a systematic process of evidence-gathering and risk mitigation. By moving beyond simple activity readouts to incorporate a logical cascade of cytotoxicity, phenotypic, and early safety assays, researchers can build a comprehensive and trustworthy profile for each candidate. This in-depth approach, grounded in the causality of each experimental choice, ensures that decision-making is data-driven, significantly increasing the probability of identifying and advancing compounds with a genuine potential to become future therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. National Library of Medicine. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Secondary amine – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

-

Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Retrieved from [Link]

-

Sirenko, O., et al. (2016). High-Content Assays for Hepatotoxicity Using Induced Pluripotent Stem Cell–Derived Cells. ASSAY and Drug Development Technologies. Retrieved from [Link]

-

Al-Omair, M. A., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Screening and identification of novel biologically active natural compounds. National Library of Medicine. Retrieved from [Link]

-

Selvita. (n.d.). A Practical Guide to Target Engagement Assays. Selvita. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Determining target engagement in living systems. National Library of Medicine. Retrieved from [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

-

SpiroChem. (n.d.). Early ADME And Physical-Chemistry Properties. SpiroChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). Prodrugs for Amines. National Library of Medicine. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Eurofins Discovery. Retrieved from [Link]

-

Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

-

Lin, M. Z., & Wang, Y. (2004). The impact of early ADME profiling on drug discovery and development strategy. Acta Pharmacologica Sinica. Retrieved from [Link]

-

Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

-

ResearchGate. (2020). The impact of early ADME profiling on drug discovery and development strategy. ResearchGate. Retrieved from [Link]

-

Pharmaceutical Technology. (2022). ADME Studies: Determining Promising Drug Compounds. Pharmaceutical Technology. Retrieved from [Link]

-

Drug Discovery World. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World. Retrieved from [Link]

-

Biobide. (n.d.). Hepatotoxicity Assay in Drug Discovery. Biobide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. National Library of Medicine. Retrieved from [Link]

-

ACS Publications. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Retrieved from [Link]

-

ACS Publications. (2022). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society. Retrieved from [Link]

-

University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines. University of Rhode Island. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. webhome.auburn.edu [webhome.auburn.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. researchgate.net [researchgate.net]

- 9. ijprajournal.com [ijprajournal.com]

- 10. youtube.com [youtube.com]

- 11. Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pharmtech.com [pharmtech.com]

- 15. Early ADME And Physical-Chemistry Properties | SpiroChem [spirochem.com]

- 16. High-Content Assays for Hepatotoxicity Using Induced Pluripotent Stem Cell–Derived Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]

Methodological & Application

N-Alkylation of 2-Cyclobutylethylamine: A Detailed Guide for Synthetic and Medicinal Chemists

Introduction: The Strategic Importance of N-Alkylation in Drug Discovery

The introduction of alkyl groups to a nitrogen atom is a cornerstone of modern medicinal chemistry. This fundamental transformation, known as N-alkylation, allows for the precise tuning of a molecule's physicochemical properties, including its lipophilicity, basicity, and metabolic stability. Such modifications are critical in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-Cyclobutylethylamine serves as a valuable building block, offering a unique cyclobutyl motif that can impart favorable properties such as metabolic stability and conformational constraint. The N-alkylation of this primary amine opens the door to a diverse array of novel chemical entities with potential therapeutic applications.

This comprehensive guide provides detailed protocols for the N-alkylation of 2-cyclobutylethylamine, focusing on two robust and widely applicable methods: reductive amination and direct alkylation with alkyl halides. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and practical success.

Method 1: Reductive Amination - A Controlled and Versatile Approach

Reductive amination is a highly favored method for N-alkylation due to its efficiency, broad substrate scope, and control over the degree of alkylation.[1] The reaction proceeds in a one-pot fashion, involving the initial formation of an imine intermediate from the primary amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding secondary amine.[2][3] This method effectively avoids the common issue of over-alkylation often encountered with direct alkylation methods.[1][4]

Reaction Workflow: Reductive Amination

Sources

Application Note & Protocol: High-Purity Isolation of (2-Cyclobutylethyl)(methyl)amine via Optimized Column Chromatography

Abstract

This comprehensive guide details a robust and reproducible method for the purification of the secondary amine, (2-Cyclobutylethyl)(methyl)amine, using silica gel column chromatography. Secondary amines frequently present challenges in chromatographic purification due to their basicity, which can lead to strong interactions with the acidic silica stationary phase, resulting in peak tailing, poor separation, and reduced yields.[1][2] This application note provides a systematic approach to overcome these issues by employing a triethylamine-modified mobile phase. We present a complete protocol, from initial reaction monitoring by Thin-Layer Chromatography (TLC) to the final isolation of the purified product. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require high-purity secondary amines for their work.

Introduction: The Challenge of Purifying Secondary Amines